molecular formula C14H15NO B186936 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one CAS No. 24123-89-5

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B186936
CAS No.: 24123-89-5
M. Wt: 213.27 g/mol
InChI Key: RBGFDYWXBIXLSF-JLHYYAGUSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce benzyl derivatives .

Mechanism of Action

Properties

CAS No.

24123-89-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10+

InChI Key

RBGFDYWXBIXLSF-JLHYYAGUSA-N

SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3

Key on ui other cas no.

24123-89-5

Pictograms

Environmental Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-quinuclidinone (6.25 g, 50 mmol), benzaldehyde (5.83 g, 55 mmol) and KOH (0.84 g, 15 mmol) in 30 mL MeOH is heated under reflux for 16 h. The reaction is cooled and water is added. The mixture is extracted with CHCl3, dried (MgSO4), filtered and concentrated. The yellow solid is triturated with warm heptane, filtered and dried to provide 6.6 g (62%) of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one. A suspension of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one (6.6 g, 31 mmol) in MeOH is treated with a THF slurry of 10% Pd/C (0.38 g) in a Parr hydrogenation bottle. The bottle is charged with 40 psi of hydrogen gas and allowed to shake for 1 h. The mixture is filtered through Celite, and the solvent is removed in vacuo. The residue is purified by chromatography (Biotage 40M, 30% EtOAc/hexanes—100% EtOAc) to afford 0.48 g (7%) of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-ol and 4.8 g (72%) of 2-benzylquinuclidin-3-one. MS (ESI+) for C14H17NO m/z 216.1 (M+H)+.
Quantity
6.25 g
Type
reactant
Reaction Step One
Quantity
5.83 g
Type
reactant
Reaction Step One
Name
Quantity
0.84 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-benzylidene-1-azabicyclo[2.2.2]octan-3-one
Yield
62%

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